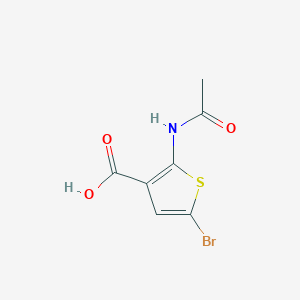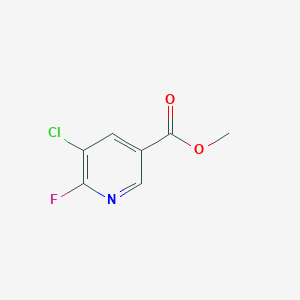![molecular formula C17H29NO2 B1389606 N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine CAS No. 1040681-07-9](/img/structure/B1389606.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine
Overview
Description
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, also known as TBME, is an amine compound that has been studied extensively for its potential applications in scientific research. It is a tertiary amine with a molecular formula of C14H25NO2 and a molecular weight of 243.35 g/mol. TBME is primarily used as a reagent in the synthesis of other compounds and has been used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is not well understood. However, it is thought to act as a reagent in the synthesis of other compounds, facilitating the formation of covalent bonds between molecules. This compound has also been shown to act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. This inhibition can lead to increased concentrations of certain drugs in the body, which can have both beneficial and adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its availability and low cost. It is relatively easy to synthesize and is widely available from chemical suppliers. The main limitation of using this compound in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound, such as wearing protective clothing and using appropriate ventilation.
Future Directions
There are a number of potential future directions for research involving N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects the metabolism of drugs. Other potential directions include further exploring its potential applications as a reagent in the synthesis of other compounds, as well as researching its potential toxicity and how to mitigate it. Additionally, further research could be done to explore the potential applications of this compound in medicine, such as its potential use as an antimicrobial agent.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the antiviral compound 5-chloro-2-hydroxy-N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. This compound has also been used in the synthesis of other compounds with potential applications in medicine, such as the antimicrobial compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)aminopropionic acid.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-methoxypropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(13-18-11-6-12-19-5)20-16-9-7-15(8-10-16)17(2,3)4/h7-10,14,18H,6,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVYWILSGQFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)



![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)

![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389535.png)
![3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile](/img/structure/B1389536.png)

![2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1389540.png)



